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Compound of Interest

Compound Name: CC-90003

Cat. No.: B606531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of
CC-90003, a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1
and 2 (ERK1/2). The data presented herein is collated from peer-reviewed research and
summarizes the key findings regarding its mechanism of action, in vitro and in vivo efficacy,
and combination therapeutic strategies.

Core Mechanism of Action

CC-90003 is an orally available, irreversible inhibitor of ERK1/2, critical nodes in the mitogen-
activated protein kinase (MAPK) signaling pathway.[1][2] Upregulation of the MAPK/ERK
pathway is a frequent oncogenic driver in a multitude of human cancers, making it a prime
target for therapeutic intervention.[2] CC-90003 covalently binds to ERK1 and ERKZ2, inhibiting
their kinase activity and subsequently blocking the downstream signaling cascade.[3][4] This
action prevents the phosphorylation of ERK substrates, leading to the inhibition of tumor cell
proliferation and survival.[2]

Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of
intervention for CC-90003.
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Caption: The MAPK/ERK signaling cascade and the inhibitory action of CC-90003.

In Vitro Activity

CC-90003 has demonstrated potent and selective inhibitory activity against ERK1/2 in a variety
of preclinical assays.
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Kinase Inhibition

Biochemical, cellular, and mass spectrometry assays have confirmed the high potency and
selectivity of CC-90003 for ERK1 and ERK2.[3][5]

Target IC50 Assay Type
ERK1 10-20 nM Biochemical
ERK2 10-20 nM Biochemical

Table 1: Inhibitory activity of
CC-90003 against ERK1 and
ERK2.[1][3][6]

In a broad panel of 347 kinases, CC-90003 exhibited good kinase selectivity.[1][3] While the
majority of kinases were not significantly inhibited, notable off-target inhibition was observed for
KDR, FLT3, and PDGFRa.[3][5]

Antiproliferative Activity

CC-90003 has shown potent antiproliferative effects in a large panel of cancer cell lines, with
particular sensitivity observed in tumors harboring BRAF mutations.[3] Of 27 BRAF-mutant
cancer cell lines tested, 25 (93%) were sensitive to CC-90003, with a GI50 of less than 1
pmol/L.[3] The compound also demonstrated superior or comparable potency to other ERK
inhibitors, such as GDC-0994 and BVD-523, in KRAS- and BRAF-mutant lung cancer cell lines.

[3]
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Cell Line Cancer Type Mutation Status GI50
<1 pmol/L (induced
HCT-116 Colorectal Cancer KRAS G13D
cell death)
) ] BRAF Mutant (25 of
Multiple Various <1 umol/L

27 lines)

Table 2:
Antiproliferative
activity of CC-90003
in select cancer cell

lines.[3]

In Vivo Antitumor Efficacy

The antitumor activity of CC-90003 has been evaluated in various preclinical xenograft and
patient-derived xenograft (PDX) models.

Xenograft Models

In an HCT-116 colorectal cancer xenograft model, CC-90003 was well-tolerated at a range of
doses and demonstrated significant tumor growth inhibition (TGI).[1] The minimally efficacious
dose in this model, achieving 65% TGI, was determined to be 50 mg/kg administered once
daily.[3][5]
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Model

Cancer Type

Tumor Growth

Dosing Schedule e
Inhibition (TGI)

HCT-116 Xenograft

Colorectal Cancer

50 mg/kg qd 65%

HCT-116 Xenograft

Colorectal Cancer

12.5 mg/kg bid - 100
Dose-dependent TGI

mg/kg qd

Table 3: In vivo
efficacy of CC-90003
in the HCT-116
xenograft model.[1][3]

[5]

gd = once dalily, bid =

twice daily

Patient-Derived Xenograft (PDX) Models

CC-90003 has also shown efficacy in PDX models of KRAS-mutant cancers, which are often
resistant to MEK or RAF inhibitors.[3][4]

PDX Model Cancer Type Mutation Status Outcome

Inhibition of tumor
growth

Colorectal Cancer Colorectal Cancer KRAS-mutant

Inhibition of tumor

Lung Cancer Lung Cancer KRAS-mutant

growth

Pancreatic Ductal o
Inhibition of tumor

growth

Adenocarcinoma Pancreatic Cancer KRAS-mutant

(PDAC)

Table 4: Activity of
CC-90003 in various
KRAS-mutant PDX

models.[3]
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Combination Therapy

The combination of CC-90003 with other chemotherapeutic agents has been explored to
enhance antitumor efficacy and overcome resistance. In a KRAS-mutant lung cancer PDX
model, the combination of CC-90003 with docetaxel resulted in complete tumor regression and
prevented tumor regrowth after treatment cessation.[3][4][5] This effect was associated with
changes in a stemness gene network, suggesting an impact on tumor stem cell
reprogramming.[3][4]

Experimental Protocols
Cell Proliferation Assay

The antiproliferative activity of CC-90003 was assessed in a panel of 240 cancer cell lines

using a 3-day proliferation assay.[3][5]
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Caption: Workflow for the in vitro cell proliferation assay.

Kinase Selectivity Assays

The selectivity of CC-90003 was evaluated through a combination of biochemical, cellular, and
mass spectrometry-based kinase assays.[3][5] A 258-kinase biochemical assay panel and an
ActivX cellular kinase screening in the A375 melanoma cell line were utilized.[1][3]

In Vivo Xenograft Studies

The in vivo efficacy of CC-90003 was determined using xenograft models.
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Caption: General workflow for in vivo xenograft studies.

Female athymic nude mice were subcutaneously inoculated with 5 x 108 HCT-116 cancer cells.
[5] Treatment commenced when tumors reached a volume of 108 to 126 mm3.[5]
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Patient-Derived Xenograft (PDX) Studies

In vivo studies utilizing PDX models were conducted to evaluate the efficacy of CC-90003 in a
more clinically relevant setting.[3] These studies were performed in immunocompromised mice
bearing patient-derived tumors.[3]

Soft-Agar Colony Formation Assay

The effect of CC-90003 on the clonogenic potential of tumor cells was assessed using an ex
vivo soft-agar colony formation assay with cells from KRAS-mutant PDX models.[5]

Clinical Development

A first-in-human, Phase la study of CC-90003 was conducted in patients with relapsed or
refractory BRAF or RAS-mutant tumors.[5][7] Patients received escalating oral doses of CC-
90003 on a 21/28 day cycle.[7] However, the trial was terminated due to a lack of objective
responses, an unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[7]
Preclinical evaluation in dogs had revealed reversible clinical signs consistent with peripheral
neuropathy, which were not observed in rodent models.[7]

Conclusion

CC-90003 is a potent and selective covalent inhibitor of ERK1/2 with significant preclinical
antitumor activity in various cancer models, particularly those with BRAF and KRAS mutations.
It demonstrates robust in vitro antiproliferative effects and in vivo tumor growth inhibition, both
as a single agent and in combination with chemotherapy. While its clinical development was
halted, the preclinical data for CC-90003 provides a valuable foundation for the continued
exploration of ERK inhibitors as a therapeutic strategy in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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